molecular formula C15H29NO4Si B13855860 Tert-butyl 4-(2-trimethylsilyloxyacetyl)piperidine-1-carboxylate

Tert-butyl 4-(2-trimethylsilyloxyacetyl)piperidine-1-carboxylate

Cat. No.: B13855860
M. Wt: 315.48 g/mol
InChI Key: OFFQMKSHKBOATC-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-trimethylsilyloxyacetyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group and a trimethylsilyloxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-trimethylsilyloxyacetyl)piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-trimethylsilyloxyacetyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-trimethylsilyloxyacetyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Tert-butyl 4-(2-trimethylsilyloxyacetyl)piperidine-1-carboxylate is unique due to the presence of the trimethylsilyloxyacetyl group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C15H29NO4Si

Molecular Weight

315.48 g/mol

IUPAC Name

tert-butyl 4-(2-trimethylsilyloxyacetyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H29NO4Si/c1-15(2,3)20-14(18)16-9-7-12(8-10-16)13(17)11-19-21(4,5)6/h12H,7-11H2,1-6H3

InChI Key

OFFQMKSHKBOATC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CO[Si](C)(C)C

Origin of Product

United States

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